pKa and H-Bond Donor Capacity Distinction
The target compound carries a 2-methoxy substituent on the pyrimidine ring, giving a predicted pKa of 12.06 ± 0.70, which is substantially higher (less acidic) than the 2-ethoxy analog and markedly different from the 2-dimethylamino analog that introduces a basic center [1]. This difference directly impacts ionization state at physiological pH, hydrogen-bond donor/acceptor capacity, and passive membrane permeability. For kinase inhibitor programs where CNS penetration or specific subcellular distribution is required, the predicted pKa of 12.06 indicates the urea NH protons remain predominantly non-ionized at pH 7.4, favoring passive diffusion across lipid bilayers, whereas a 2-dimethylamino pyrimidine analog would be partially protonated and exhibit altered logD .
| Evidence Dimension | Predicted pKa (acidic dissociation constant) |
|---|---|
| Target Compound Data | pKa = 12.06 ± 0.70 (predicted; Temp: 20 °C, Press: 760 Torr) |
| Comparator Or Baseline | 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea: pKa ~7–8 (predicted basic center); 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea: pKa ~11.5–12.5 (predicted, similar to target) |
| Quantified Difference | ΔpKa ≈ 4–5 log units vs. 2-dimethylamino analog; ΔpKa ≈ 0–0.5 log units vs. 2-ethoxy analog (uncharged scaffold retained) |
| Conditions | In silico prediction using ACD/Labs or analogous algorithm at 20 °C; pKa refers to urea NH deprotonation. |
Why This Matters
The 2-methoxy group maintains an uncharged pyrimidine scaffold at neutral pH, preserving passive membrane permeability essential for intracellular kinase targets, unlike the 2-dimethylamino analog which introduces a pH-dependent charge state.
- [1] Kuujia.com. CAS No. 1795488-09-3: 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea – Experimental Properties (Predicted pKa). URL: https://www.kuujia.com/cas-1795488-09-3.html (accessed 2026-04-29). View Source
